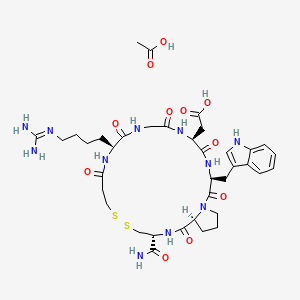Eptifibatide Acetate
CAS No.: 881997-86-0
Cat. No.: VC4942734
Molecular Formula: C37H52N11O11S2
Molecular Weight: 891.01
* For research use only. Not for human or veterinary use.

| CAS No. | 881997-86-0 |
|---|---|
| Molecular Formula | C37H52N11O11S2 |
| Molecular Weight | 891.01 |
| IUPAC Name | acetic acid;2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |
| Standard InChI | InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22-,23-,24-,25-,26-;/m0./s1 |
| Standard InChI Key | GDVYTAWYNSIULT-ZVWMCQANSA-N |
| SMILES | CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
Chemical and Biochemical Properties of Eptifibatide Acetate
Structural Characteristics
Eptifibatide acetate (CAS No. 148031-34-9) is a cyclic heptapeptide with the molecular formula and a molecular weight of 832.4 g/mol . Its structure includes a disulfide bridge formed between a mercaptopropionyl residue and cysteine, critical for maintaining conformational stability and receptor binding affinity . The compound is highly water-soluble, with a solubility of 100 mg/mL in aqueous solutions at 25°C .
Table 1: Physicochemical Properties of Eptifibatide Acetate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 832.4 g/mol |
| CAS Number | 148031-34-9 |
| Solubility (25°C) | 100 mg/mL in water |
| Protein Binding | ~25% |
| Half-Life | ~2.5 hours |
Synthesis and Production
Eptifibatide acetate is synthesized via solid-phase peptide synthesis (SPPS), involving sequential coupling of protected amino acids to a resin. Key steps include:
-
Resin Activation: Cysteine is coupled to a resin substrate.
-
Peptide Elongation: Proline, tryptophan, aspartic acid, glycine, homoarginine, and mercaptopropionic acid are added sequentially using coupling reagents such as HBTU.
-
Cyclization: Oxidation with iodine forms the disulfide bridge between cysteine and mercaptopropionic acid.
-
Purification: High-performance liquid chromatography (HPLC) ensures >95% purity, followed by acetate salt formation for stability .
Mechanism of Action and Pharmacodynamics
Target Specificity
Eptifibatide acetate selectively binds to the GP IIb/IIIa receptor, a heterodimeric integrin () expressed on platelet surfaces. This receptor mediates the final common pathway of platelet aggregation by binding fibrinogen and von Willebrand factor .
Reversible Inhibition
Unlike abciximab (a monoclonal antibody), eptifibatide exhibits reversible binding, with a dissociation constant () of ~120 nM . This property allows rapid onset and offset of action, making it suitable for short-term use during PCI .
Dose-Dependent Effects
Platelet inhibition correlates with plasma concentrations, achieving >80% receptor occupancy at steady-state infusion rates of 2 μg/kg/min . Recovery of platelet function occurs within 4–6 hours after discontinuation, minimizing bleeding risks post-procedure .
Pharmacokinetics and Metabolism
Absorption and Distribution
Administered intravenously, eptifibatide acetate exhibits linear pharmacokinetics with a volume of distribution of ~0.2 L/kg, indicating limited tissue penetration . Protein binding is approximately 25%, primarily to albumin, enabling partial renal clearance .
Elimination Pathways
-
Renal Excretion: ~50% of the drug is excreted unchanged in urine, necessitating dose adjustment in renal impairment (creatinine clearance <50 mL/min) .
-
Metabolism: Minor hepatic metabolism via deamidation produces inactive metabolites, which account for <10% of total clearance .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 100% (IV) |
| Half-Life | 2.5 hours |
| Clearance | 55–65 mL/min |
| Renal Excretion | 50% unchanged |
Clinical Applications and Trial Data
Non-ST-Segment Elevation Acute Coronary Syndromes (NSTE-ACS)
The PURSUIT trial (n = 10,948) demonstrated that eptifibatide reduced the composite endpoint of death or nonfatal myocardial infarction (MI) by 1.5% (14.2% vs. 15.7%; ) at 30 days compared to placebo . Benefits were most pronounced in high-risk patients undergoing early PCI .
Percutaneous Coronary Intervention (PCI)
In the ESPRIT trial (n = 2,064), a double-bolus regimen (180 μg/kg followed by 2 μg/kg/min infusion) reduced the 48-hour incidence of death, MI, or urgent revascularization by 3.4% (6.6% vs. 10.0%; ) . Subgroup analyses showed consistent efficacy across diabetic and non-diabetic populations .
Table 3: Key Clinical Trial Outcomes
| Trial | Population | Intervention | Primary Outcome (Relative Risk Reduction) |
|---|---|---|---|
| PURSUIT | NSTE-ACS | Eptifibatide vs. Placebo | 1.5% () |
| ESPRIT | PCI | Double-Bolus Eptifibatide | 3.4% () |
| INTEGRITI | STEMI | Eptifibatide + Lytics | 12% () |
Adverse Effects and Toxicity
Bleeding Complications
Major bleeding (defined by TIMI criteria) occurs in 1–2% of patients, primarily at vascular access sites . Risk factors include concomitant use of heparin, renal dysfunction, and prolonged infusion durations .
Thrombocytopenia
Eptifibatide-induced thrombocytopenia (EIT) occurs in 0.5–1.2% of patients, characterized by a rapid platelet count drop to <50,000 cells/μL within 24 hours . Differentiation from heparin-induced thrombocytopenia (HIT) is critical:
-
EIT: Platelet recovery within 2–3 days after discontinuation .
-
HIT: Delayed onset (4–10 days), requires PF4 antibody testing .
Hypersensitivity Reactions
IgE-mediated reactions (e.g., rash, bronchospasm) are rare (<0.1%) but necessitate immediate cessation and antihistamine administration .
Toxicology and Overdose Management
Preclinical Data
Animal studies revealed dose-dependent toxicity at 2–5 times the maximum recommended human dose (MRHD), including dyspnea in rabbits and petechial hemorrhages in monkeys . No lethal doses were observed .
Human Overdose
No specific antidote exists. Management strategies include:
-
Discontinuation: Immediate cessation of infusion.
-
Platelet Transfusion: Reserved for counts <20,000 cells/μL or active bleeding .
-
Dialysis: Limited efficacy due to moderate protein binding (25%) .
Drug Interactions and Contraindications
Pharmacodynamic Interactions
-
Anticoagulants (Heparin, Warfarin): Synergistic bleeding risk; monitor activated clotting time (ACT) .
-
NSAIDs (Aspirin, Ibuprofen): Enhanced platelet inhibition; avoid concurrent use .
Contraindications
-
Active internal bleeding or recent (≤30 days) hemorrhagic stroke.
Future Directions and Ongoing Research
Upstream Therapy in NSTE-ACS
The EARLY-ACS trial is evaluating pre-hospital eptifibatide administration to high-risk patients, with preliminary data suggesting improved coronary flow pre-PCI .
Comparative Efficacy vs. Abciximab
The EVA-AMI trial (n = 400) is assessing eptifibatide in STEMI patients undergoing primary PCI, with surrogate endpoints including ST-segment resolution and infarct size .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume